1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one
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Overview
Description
1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H9BrO3. It is a pale orange solid with a molecular weight of 245.07 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been used in the design of haptens for the screening of highly sensitive and specific monoclonal antibodies .
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via sn1 or sn2 pathways . The bromine atom on the benzene ring can be replaced by a nucleophile, leading to various downstream effects.
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
Its use in the design of haptens suggests that it may play a role in immune response modulation .
Action Environment
The action, efficacy, and stability of 1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one can be influenced by various environmental factors. For instance, its stability in solution is noted to be low , suggesting that it may degrade or react quickly in certain environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one can be synthesized through several methods. One common method involves the treatment of its diacetate with 1 N hydrogen bromide in tetrahydrofuran at 75°C . This reaction yields the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, hydroxymethylation, and acetylation, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 1-[3-Bromo-4-(carboxymethyl)phenyl]ethan-1-one.
Reduction: 1-[3-Bromo-4-(hydroxymethyl)phenyl]ethanol.
Substitution: 1-[3-(Substituted)-4-(hydroxymethyl)phenyl]ethan-1-one.
Scientific Research Applications
1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the design of haptens for the screening of highly sensitive and specific monoclonal antibodies[][3].
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of fine chemicals and as a building block for the synthesis of advanced materials.
Comparison with Similar Compounds
1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-[3-Ethyl-4-(hydroxymethyl)phenyl]ethan-1-one: Similar functional groups but with an ethyl group instead of a bromine atom, affecting its chemical properties and uses.
Properties
IUPAC Name |
1-[3-bromo-4-(hydroxymethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-4,11H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADHCGDXVNYHTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)CO)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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